Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its quinoline core structure, which is substituted with chloro, difluorobenzyl, and ethyl ester groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, using 2,4-difluorobenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: An antiviral agent with a similar quinoline core structure.
Cabotegravir: Another antiviral compound with structural similarities.
Uniqueness
Ethyl 7-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, difluorobenzyl, and ethyl ester groups differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C19H15ClF2N2O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClF2N2O3/c1-2-27-19(26)16-17(23-9-10-3-5-12(21)8-14(10)22)13-6-4-11(20)7-15(13)24-18(16)25/h3-8H,2,9H2,1H3,(H2,23,24,25) |
InChI Key |
YPDJVVONDYXRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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